Benzyl benzenecarboperoxoate

Description

Benzoyl benzenecarboperoxoate, commonly known as benzoyl peroxide (CAS 94-36-0), is a peroxide-based organic compound with the molecular formula C₁₄H₁₀O₄ and a molecular weight of 242.23 g/mol . It is a white, odorless powder widely used as an oxidizing agent in industrial processes, including the bleaching of oils and flour, polymerization initiation, and as a source of free radicals in chemical synthesis . Structurally, it consists of two benzoyl groups linked by a peroxide bridge (O-O), making it highly reactive and thermally unstable .

Properties

CAS No. |

408529-43-1 |

|---|---|

Molecular Formula |

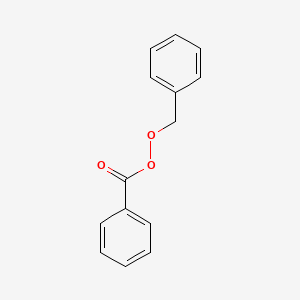

C14H12O3 |

Molecular Weight |

228.24 g/mol |

IUPAC Name |

benzyl benzenecarboperoxoate |

InChI |

InChI=1S/C14H12O3/c15-14(13-9-5-2-6-10-13)17-16-11-12-7-3-1-4-8-12/h1-10H,11H2 |

InChI Key |

JAHGTMJOPOCQIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COOC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl benzenecarboperoxoate is typically synthesized by treating benzoyl chloride with hydrogen peroxide under alkaline conditions. The reaction proceeds as follows: [ 2 \text{C}_6\text{H}_5\text{COCl} + \text{H}_2\text{O}_2 + 2 \text{NaOH} \rightarrow (\text{C}_6\text{H}_5\text{CO})_2\text{O}_2 + 2 \text{NaCl} + 2 \text{H}_2\text{O} ] This method ensures a high yield of the product .

Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves the continuous addition of benzoyl chloride and hydrogen peroxide to a reaction vessel containing an alkaline solution. The reaction mixture is then cooled, and the product is isolated by filtration and drying .

Chemical Reactions Analysis

Types of Reactions: Benzyl benzenecarboperoxoate undergoes various chemical reactions, including:

Oxidation: It acts as a radical initiator in polymerization reactions.

Reduction: It can be reduced to benzoic acid under certain conditions.

Substitution: It can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Commonly used in the presence of heat or light to initiate radical polymerization.

Reduction: Typically involves reducing agents like sodium borohydride.

Substitution: Often carried out in the presence of bases like sodium hydroxide.

Major Products Formed:

Oxidation: Polymers such as poly(methyl methacrylate) (PMMA).

Reduction: Benzoic acid.

Substitution: Various substituted benzoyl compounds.

Scientific Research Applications

Benzyl benzenecarboperoxoate has a wide range of applications in scientific research:

Chemistry: Used as a radical initiator in polymerization reactions.

Biology: Employed in the study of free radical mechanisms.

Medicine: Commonly used in topical treatments for acne due to its antibacterial properties.

Industry: Utilized in the production of plastics, bleaching agents, and as a polymerization initiator

Mechanism of Action

The primary mechanism of action of benzyl benzenecarboperoxoate involves the cleavage of the peroxide bond, leading to the formation of benzoyloxy radicals. These radicals interact with proteins and other cellular components, leading to various effects such as increased turnover of epithelial cells and reduction of keratin and sebum around follicles .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

a. tert-Butyl Benzenecarboperoxoate

- Molecular Formula: Not explicitly provided, but structurally analogous to benzoyl peroxide with a tert-butyl (C(CH₃)₃) group replacing one benzoyl moiety .

- Applications : Used as a radical initiator in organic synthesis, similar to benzoyl peroxide. However, its tert-butyl group confers greater steric hindrance, reducing reactivity compared to benzoyl peroxide .

- Safety : Like benzoyl peroxide, it requires careful handling due to peroxide instability but may exhibit lower volatility.

b. Benzyl Benzoate (CAS 120-51-4)

- Molecular Formula : C₁₄H₁₂O₂ (Molecular Weight: 212.24 g/mol) .

- Structure : An ester formed from benzyl alcohol and benzoic acid, lacking the peroxide group.

- Applications: Primarily used as a solvent, fragrance fixative, and antiparasitic agent in pharmaceuticals . Unlike benzoyl peroxide, it is non-reactive and stable under standard conditions.

- Physical Properties : Oily liquid or crystalline solid with a faint aromatic odor .

c. Dibenzoyl Peroxide (Benzoyl Peroxide)

Key Data :

Property Value Source CAS # 94-36-0 Molecular Weight 242.23 g/mol Reactivity High (peroxide decomposition) Industrial Use Polymerization initiator

Functional Group Comparison Table

Research Findings and Industrial Relevance

- Benzoyl Peroxide : Dominates the polymer industry due to its efficiency in initiating radical chain reactions. Market reports highlight its steady demand in plastics manufacturing .

- Benzyl Benzoate : Preferred in cosmetics and pharmaceuticals for its stability and low volatility .

- tert-Butyl Derivatives : Valued in specialized syntheses where controlled radical generation is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.